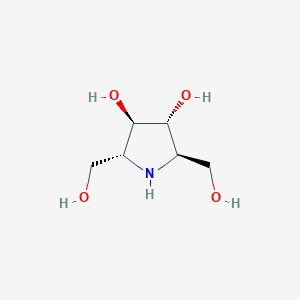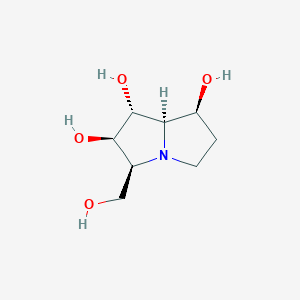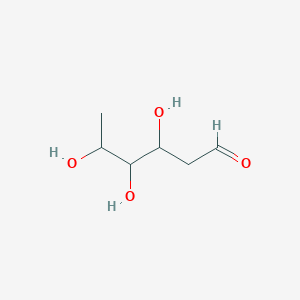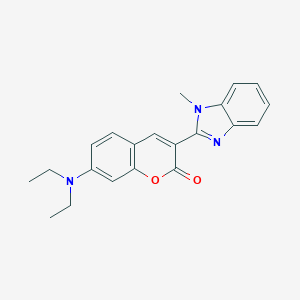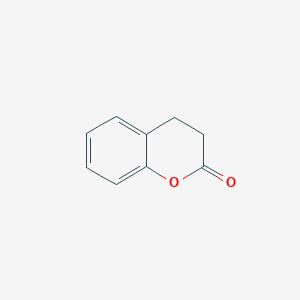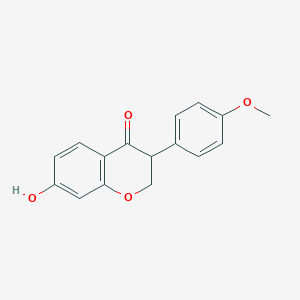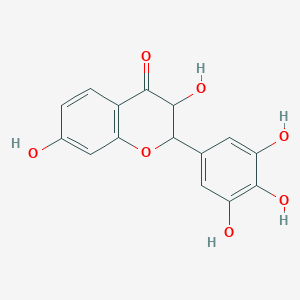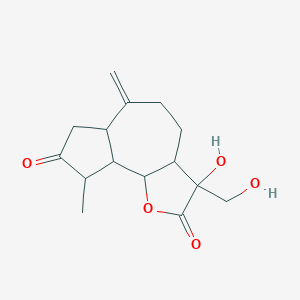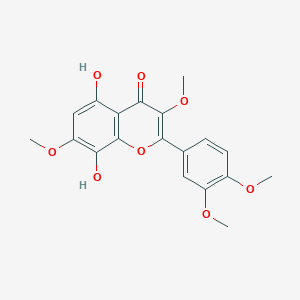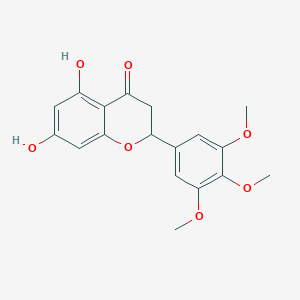
3,7-Dihydroxyflavone
Descripción general
Descripción
3,7-Dihydroxyflavone is a hydroxyflavan, a type of flavonoid . It is a natural product found in Zuccagnia punctata . The molecular formula is C15H10O4 .
Synthesis Analysis
The synthesis of hydroxyflavone derivatives, including 3,7-dihydroxyflavone, has been described in the literature . The reaction conditions depend on various factors such as the position of hydroxyl groups in the parent molecule, the degree of conjugation with the π-system, the presence of steric factors, and the formation of intramolecular hydrogen bonds .Molecular Structure Analysis
The molecular structure of 3,7-dihydroxyflavone has been studied using several spectroscopic methods, including FT-IR, FT-Raman, 1H and 13C NMR . Quantum-chemical calculations at the DFT and TD DFT levels of theory have also been performed to predict NMR spectra, NBO atomic charge, global reactivity descriptors, and thermodynamic parameters .Chemical Reactions Analysis
The chemical reactions of 3,7-dihydroxyflavone have been studied, particularly its glycosylation . The reaction conditions depend on various factors, including the position of hydroxyl groups in the parent molecule, the degree of conjugation with the π-system, the presence of steric factors, and the formation of intramolecular hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,7-dihydroxyflavone have been studied. Its absorption and fluorescence characteristics depend on the pH/H0 of the water/methanol media . It exhibits complex radiation absorption in the 300–450 nm range and emission in the 370–650 nm range .Aplicaciones Científicas De Investigación
Coordination Chemistry
- Application Summary : 3,7-Dihydroxyflavone has been used to synthesize a complex with chromium (III) ion .
- Methods of Application : The complex [Cr (3,7diHF)3]·3H2O (3,7diHF is the monoanion of flavonoid 3,7-dihydroxyflavone) was synthesized and characterized by mass spectrometry, thermogravimetry, UV-Vis and FTIR spectroscopies .
- Results : The data indicated that the coordination of the chromium (III) ion to the flavonoid increased its thermal stability .
Biological Activity Correlation
- Application Summary : The molecular structure of 3,7-Dihydroxyflavone and its biological activity have been studied .
- Methods of Application : Several spectroscopic methods (FT-IR, FT-Raman, 1H and 13C NMR) were applied to study the molecular structure of the compounds in the series. Moreover, the quantum-chemical calculations at B3LYP/6-311++G** were performed to obtain the theoretical NMR spectra, NBO atomic charge, global reactivity descriptors, and thermodynamic parameters .
- Results : The experimental data were related to the theoretical ones. The found regular changes in physicochemical properties correlated well with the systematic changes in antioxidant and biological properties .
Neuroprotection
- Application Summary : 7,8-Dihydroxyflavone, a close derivative of 3,7-Dihydroxyflavone, has been found to have neuroprotective effects .
- Methods of Application : The compound has been tested in rodent models of various neurodegenerative diseases .
- Results : It was found to promote survival and enhance neurite growth in cultured neurons, and showed neuroprotective effects in models of ischemic stroke, Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .
Solid-State Characterization
- Application Summary : The solid-state conformations of 3,7-Dihydroxyflavone have been studied .
- Methods of Application : The 13C CP MAS NMR spectra of 3,7-Dihydroxyflavone were evaluated .
- Results : This study provided valuable information about the solid-state conformations of the compound .
Antioxidant Activity
- Application Summary : The antioxidant activity of 3,7-Dihydroxyflavone has been studied .
- Methods of Application : The antioxidant activity of the compounds was tested in the DPPH and FRAP assays .
- Results : The mechanism of antioxidant activity was discussed based on the results of theoretical calculations .
Cytotoxicity Estimation
- Application Summary : The cytotoxicity of 3,7-Dihydroxyflavone toward human epithelial colorectal adenocarcinoma Caco2 cells was estimated .
- Methods of Application : The cytotoxicity of the ligands was estimated and correlated with the lipophilicity of the compounds .
- Results : The principal component analyses (PCA) and hierarchical cluster analysis were used to study the dependency between the molecular structure of ligands and their biological activity .
Safety And Hazards
Propiedades
IUPAC Name |
3,7-dihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9/h1-8,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQJWDYDYIJWKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197705 | |
| Record name | 7,3'-dihydroxyflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dihydroxyflavone | |
CAS RN |
492-00-2 | |
| Record name | 3,7-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dihydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,3'-dihydroxyflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-DIHYDROXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O948D0K9BQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



